molecular formula C26H21NO7 B3835451 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate

4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate

Cat. No. B3835451
M. Wt: 459.4 g/mol
InChI Key: ZCYANLZKCUDPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate, also known as Boc-Ala-O-Ph-Coumarin, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of coumarin, a natural compound found in many plants, and has been synthesized by many researchers due to its potential therapeutic applications.

Scientific Research Applications

4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate-Coumarin has been extensively studied for its potential therapeutic applications. It has been shown to have antibacterial, antifungal, and anticancer properties. It has also been investigated for its potential as a fluorescent probe for imaging biological systems.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate-Coumarin is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the survival and growth of bacteria, fungi, and cancer cells. It is also believed to bind to cellular components and interfere with their function.
Biochemical and Physiological Effects:
This compound-Coumarin has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate-Coumarin in lab experiments is its versatility. It can be used as a fluorescent probe for imaging biological systems, as well as a therapeutic agent for treating bacterial, fungal, and cancerous infections. However, one limitation is its low yield, which can make it difficult to obtain large quantities for use in experiments.

Future Directions

There are many future directions for the study of 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate-Coumarin. One potential area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
In conclusion, this compound-Coumarin is a synthetic compound with significant potential for therapeutic applications. Its antibacterial, antifungal, and anticancer properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to identify any potential side effects.

properties

IUPAC Name

(4-oxo-3-phenoxychromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO7/c1-17(27-26(30)32-15-18-8-4-2-5-9-18)25(29)34-20-12-13-21-22(14-20)31-16-23(24(21)28)33-19-10-6-3-7-11-19/h2-14,16-17H,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYANLZKCUDPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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